molecular formula C19H14O2 B15194717 3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one CAS No. 81194-76-5

3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one

Cat. No.: B15194717
CAS No.: 81194-76-5
M. Wt: 274.3 g/mol
InChI Key: OYKVJLRGRXCCKD-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one is an organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring structure that includes a naphthalene and a furan ring. The presence of methyl and phenyl groups in the structure can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Naphthalene Ring: Starting with a suitable naphthalene derivative.

    Furan Ring Formation: Cyclization reactions to form the furan ring.

    Introduction of Methyl and Phenyl Groups: Functional group modifications using reagents like methyl iodide and phenylboronic acid.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one could have applications in various fields:

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of dyes, pigments, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance:

    Biological Activity: The compound might interact with specific enzymes or receptors, influencing cellular pathways.

    Chemical Reactivity: The presence of electron-donating or withdrawing groups can affect the compound’s reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthofuran Derivatives: Compounds with similar fused ring structures.

    Phenyl-Substituted Furans: Compounds with phenyl groups attached to the furan ring.

    Methyl-Substituted Naphthalenes: Compounds with methyl groups on the naphthalene ring.

Uniqueness

3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one is unique due to its specific substitution pattern, which can influence its chemical and biological properties compared to other similar compounds.

Properties

CAS No.

81194-76-5

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

3-methyl-3-phenylbenzo[g][2]benzofuran-1-one

InChI

InChI=1S/C19H14O2/c1-19(14-8-3-2-4-9-14)16-12-11-13-7-5-6-10-15(13)17(16)18(20)21-19/h2-12H,1H3

InChI Key

OYKVJLRGRXCCKD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)O1)C4=CC=CC=C4

Origin of Product

United States

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